molecular formula C9H11FN2O B14833670 3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine

3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine

Cat. No.: B14833670
M. Wt: 182.19 g/mol
InChI Key: JBTNMVMFXWLYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine involves several steps. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This process often requires specific reagents and conditions to achieve the desired substitution . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing properties influence the compound’s reactivity and interactions with biological molecules . This can affect various pathways, including those involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

3-cyclopropyloxy-2-fluoro-N-methylpyridin-4-amine

InChI

InChI=1S/C9H11FN2O/c1-11-7-4-5-12-9(10)8(7)13-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

JBTNMVMFXWLYLX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC=C1)F)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.